

## Early-phase clinical trial results for Albiglutide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Albiglutide |           |
| Cat. No.:            | B3029776    | Get Quote |

An In-depth Technical Guide to the Early-Phase Clinical Trial Results for Albiglutide

#### Introduction

Albiglutide is a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist developed for the treatment of type 2 diabetes mellitus (T2DM).[1][2] It is a biological product constructed through the genetic fusion of two copies of a dipeptidyl peptidase-4 (DPP-4)-resistant GLP-1 analogue to human albumin.[3][4] This unique structure results in a significantly extended elimination half-life of approximately five to seven days, making it suitable for once-weekly subcutaneous administration.[5][6][7] This document provides a detailed technical overview of the foundational early-phase (Phase I and II) clinical trial results for Albiglutide, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, safety, and the experimental protocols employed.

## **Mechanism of Action: GLP-1 Receptor Agonism**

Albiglutide functions as an agonist at the GLP-1 receptor, mimicking the action of the endogenous incretin hormone GLP-1.[5][7] Activation of the GLP-1 receptor on pancreatic β-cells initiates a signaling cascade that enhances glucose-dependent insulin secretion.[8] This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn promotes insulin granule exocytosis. Additionally, Albiglutide slows gastric emptying, contributing to the regulation of postprandial glucose excursions.[5][7] Unlike native GLP-1, which is rapidly degraded by the DPP-4 enzyme, Albiglutide is engineered for resistance, ensuring sustained biological activity.[3][4]





#### Click to download full resolution via product page

Fig. 1: **Albiglutide**'s GLP-1 receptor-mediated signaling cascade in pancreatic β-cells.

#### **Pharmacokinetics**

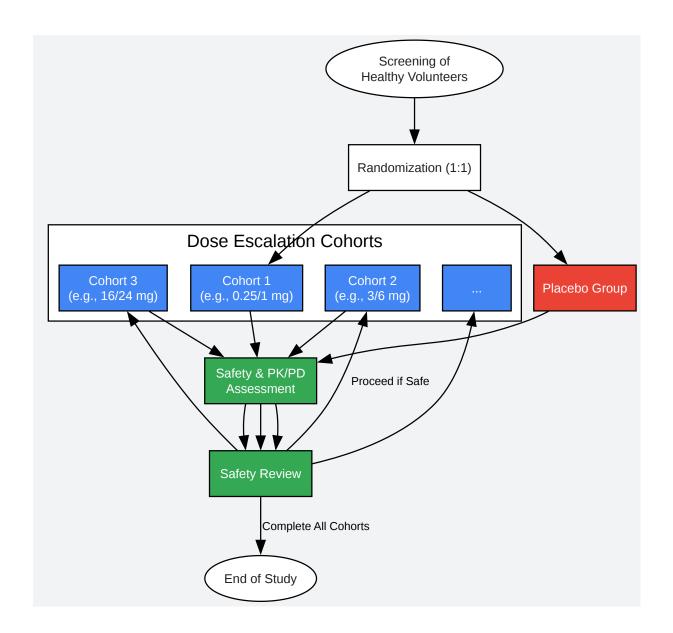
Early-phase studies established the pharmacokinetic profile of **Albiglutide**, characterized by slow absorption and a long elimination half-life. Following subcutaneous injection, maximum plasma concentrations are typically reached between 3 to 5 days.[5][9][10] The drug's fusion to human albumin prevents renal clearance and protects it from rapid enzymatic degradation, resulting in a half-life of about 5 to 7 days, which supports a once-weekly dosing schedule.[3][5] [11] Steady-state concentrations are achieved after approximately 3 to 5 weeks of consistent weekly administration.[5][9] The metabolic pathway is presumed to follow that of native human albumin, involving catabolism primarily within the vascular endothelium.[7]



| Parameter                                                      | Value       | Source(s)  |
|----------------------------------------------------------------|-------------|------------|
| Time to Max. Concentration (Tmax)                              | 3 - 5 days  | [5][9][10] |
| Elimination Half-Life (t½)                                     | ~5 - 7 days | [3][5][11] |
| Time to Steady State                                           | 3 - 5 weeks | [5][9]     |
| Mean Apparent Clearance                                        | 67 mL/h     | [7][10]    |
| Mean Volume of Distribution                                    | 11 L        | [7][9]     |
| Dosing Interval                                                | Once-weekly | [5][6]     |
| Table 1: Summary of Pharmacokinetic Parameters of Albiglutide. |             |            |

## **Early-Phase Clinical Studies: Protocols and Design**

The early clinical development of **Albiglutide** involved Phase I studies in healthy volunteers and Phase II studies in patients with T2DM to assess safety, tolerability, pharmacokinetics, and pharmacodynamics.


## **Phase I Experimental Protocol**

A representative Phase I trial was a single-blind, randomized, placebo-controlled, dose-escalation study in healthy subjects.[11][12]

- Objective: To assess the safety, tolerability, and pharmacokinetics of escalating single and repeat doses of Albiglutide.
- Population: Healthy adult volunteers.[12]
- Design: Subjects were randomized into cohorts, with each cohort receiving a progressively higher dose of Albiglutide or a matching placebo.[12] For example, one study used escalating subcutaneous doses on days 1 and 8 across five cohorts (e.g., 0.25/1 mg, 3/6 mg, 16/24 mg, 48/60 mg, and 80/104 mg).[11][12]



Endpoints: The primary endpoints were safety and tolerability, monitored through adverse
events (AEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs).[3]
 Secondary endpoints included pharmacokinetic parameters like Cmax, Tmax, and half-life.[3]



Click to download full resolution via product page

Fig. 2: Workflow of a typical Phase I ascending-dose study for **Albiglutide**.

### **Phase II Experimental Protocol**

Phase II trials were designed to evaluate the efficacy, safety, and dose-response of **Albiglutide** in patients with T2DM. A key Phase II study was a prospective, randomized, double-blind,



placebo-controlled, parallel-group trial.[4]

- Objective: To determine the efficacy and safety of various doses and dosing schedules (weekly, biweekly, and monthly) of Albiglutide.[4]
- Population: Adult patients with T2DM inadequately controlled with diet and exercise or a stable dose of metformin.[3]
- Design: Patients were randomized to receive subcutaneous injections of Albiglutide at
  different doses and frequencies (e.g., 30 mg weekly, 50 mg biweekly, 100 mg monthly) or a
  matching placebo.[4] Some studies also included an open-label active comparator, such as
  exenatide, to provide clinical context.[4][12]
- Endpoints: The primary efficacy endpoint was typically the change in glycated hemoglobin (HbA1c) from baseline after a specified period (e.g., 16 or 52 weeks).[12][13] Secondary endpoints included changes in fasting plasma glucose (FPG), postprandial glucose, body weight, and comprehensive safety assessments.[12][13]

## Early-Phase Efficacy and Pharmacodynamic Results

Phase II studies demonstrated that **Albiglutide** produced clinically and statistically significant, dose-dependent reductions in glycemic parameters compared to placebo.



| Study Population                                                   | Albiglutide Dose | Mean Change in<br>HbA1c from<br>Baseline | Source(s) |
|--------------------------------------------------------------------|------------------|------------------------------------------|-----------|
| T2DM Patients                                                      | 30 mg weekly     | -0.87%                                   | [4]       |
| (Rosenstock et al.)                                                | 50 mg biweekly   | -0.87%                                   | [4]       |
| 100 mg monthly                                                     | -0.96%           | [4]                                      | _         |
| Placebo                                                            | +0.06%           | [4]                                      |           |
| Japanese T2DM<br>Patients                                          | 15 mg weekly     | -1.24%                                   | [12]      |
| (Seino et al.)                                                     | 30 mg weekly     | -1.55%                                   | [12]      |
| 30 mg biweekly                                                     | -1.13%           | [12]                                     | _         |
| Placebo                                                            | +0.19%           | [12]                                     | _         |
| Statistically significant decrease compared with placebo (P<0.001) |                  |                                          |           |
| Table 2: Phase II Efficacy Results - Change in HbA1c at 16 Weeks.  | _                |                                          |           |

In addition to HbA1c reduction, **Albiglutide** demonstrated significant dose-dependent reductions in FPG and postprandial glucose levels.[3][4] The glucose-lowering effects were observed as early as two days after the initial dose.[4] Despite effective glycemic control, the effect on weight loss in early trials was modest and sometimes comparable to placebo, a point of differentiation from other GLP-1 receptor agonists.[6][12][14]

## **Safety and Tolerability Profile**

Across Phase I and II trials, **Albiglutide** was generally safe and well-tolerated.[11][15]



| Adverse Event                                                                   | Albiglutide<br>Frequency    | Placebo<br>Frequency      | Notes                                                                            | Source(s)   |
|---------------------------------------------------------------------------------|-----------------------------|---------------------------|----------------------------------------------------------------------------------|-------------|
| Nausea                                                                          | 9.9% - 11.9%                | ~10.3%                    | Generally mild to moderate, transient. Lower incidence than liraglutide (29.2%). | [14][16]    |
| Headache                                                                        | Similar to<br>Placebo       | Similar to<br>Albiglutide | Most common AE in healthy volunteer studies.                                     | [3][11][17] |
| Diarrhea                                                                        | ~14.5%                      | ~11.5%                    | Generally mild and transient.                                                    | [16]        |
| Vomiting                                                                        | ~4.9% - 5.0%                | ~2.6%                     | Lower incidence than liraglutide (9.3%).                                         | [14][16]    |
| Injection-Site<br>Reactions                                                     | 17.8% - 22.2%               | ~9.9%                     | Typically mild erythema.                                                         | [12][13]    |
| Hypoglycemia                                                                    | Low / Similar to<br>Placebo | Low                       | Risk is low when not used with insulin or sulfonylureas.                         | [3][4][13]  |
| Table 3: Common Adverse Events in Early-Phase Albiglutide Trials (Pooled Data). |                             |                           |                                                                                  |             |

The most frequently reported AEs were gastrointestinal in nature, primarily mild-to-moderate nausea and diarrhea, which were often transient.[12][16] Notably, the incidence of nausea and vomiting was reported to be lower with **Albiglutide** compared to the GLP-1 receptor agonist



liraglutide.[14][15][16] Injection-site reactions were more common with **Albiglutide** than placebo but were typically mild.[13] Importantly, the risk of hypoglycemia was low and comparable to placebo, consistent with the glucose-dependent mechanism of action.[3][4]

### Conclusion

The early-phase clinical development program for **Albiglutide** successfully established its foundational pharmacokinetic, pharmacodynamic, and safety profile. Phase I trials confirmed a long half-life suitable for once-weekly dosing and a favorable general tolerability profile.[11] Phase II studies in patients with type 2 diabetes demonstrated significant, dose-dependent improvements in glycemic control (HbA1c and FPG) with an acceptable safety margin, characterized by a low risk of hypoglycemia and a gastrointestinal side-effect profile that appeared favorable relative to other agents in its class.[4][15] These data provided a robust basis for the large-scale Phase III (HARMONY) program that further evaluated its long-term efficacy and safety.[12]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tanzeum (Albiglutide): A Once-Weekly GLP-1 Receptor Agonist Subcutaneous Injection Approved for the Treatment of Patients with Type 2 Diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 2. Albiglutide: A once-weekly glucagon-like peptide-1 receptor agonist for type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Potential of Albiglutide, a Long-Acting GLP-1 Receptor Agonist, in Type 2 Diabetes: A randomized controlled trial exploring weekly, biweekly, and monthly dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Albiglutide Wikipedia [en.wikipedia.org]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Albiglutide PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 7. Drug Monograph: Albiglutide (Tanzeum) [ebmconsult.com]
- 8. researchgate.net [researchgate.net]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. Once-weekly albiglutide in the management of type 2 diabetes: patient considerations -PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and safety of once-weekly GLP-1 receptor agonist albiglutide (HARMONY 2): 52
  week primary endpoint results from a randomised, placebo-controlled trial in patients with
  type 2 diabetes mellitus inadequately controlled with diet and exercise PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Albiglutide: clinical overview of a long-acting GLP-1 receptor agonist in the treatment of Type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gastrointestinal safety across the albiglutide development programme PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Early-phase clinical trial results for Albiglutide].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3029776#early-phase-clinical-trial-results-for-albiglutide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com